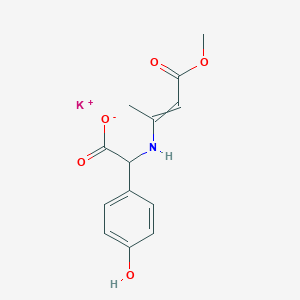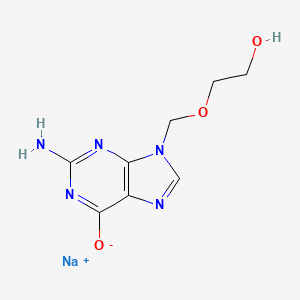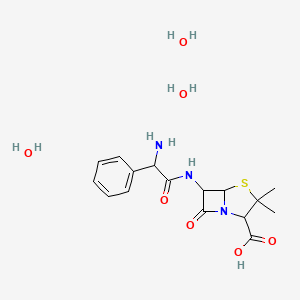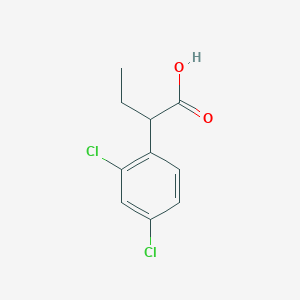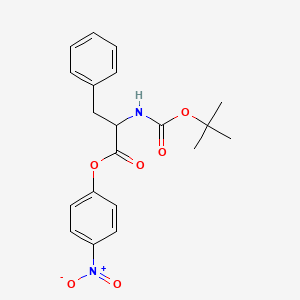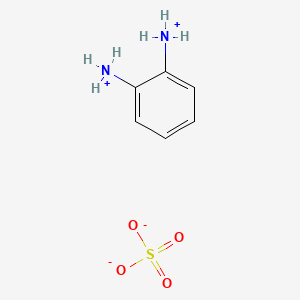
o-Phenylenediammonium sulfate
Übersicht
Beschreibung
O-Phenylenediammonium sulfate is a useful research compound. Its molecular formula is C6H10N2O4S and its molecular weight is 206.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality o-Phenylenediammonium sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Phenylenediammonium sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Thermal Decomposition Studies : o-Phenylenediammonium sulfate (PDAS) salts have been studied for their thermal decomposition properties. PDAS salts decompose to give diaminobenzene sulfonic acids via proton transfer when heated under vacuum in the solid state (Kapoor, Srivastava, & Singh, 2008).
Sensor Development : o-Phenylenediamine has been used in the development of a bulk acoustic wave (BAW) sensor for atropine sulfate. This sensor exhibits good selectivity and sensitivity, and can be applied in serum and urine media (Peng, Liang, Zhou, Zhang, Xie, & Yao, 2000).
Adsorption Studies : Studies have been conducted on the adsorption of sulfate ions by poly(m-phenylenediamine) in aqueous solutions, examining the relationship between oxidation state and adsorption performance (Sang, Wang, Zhang, Chai, & Wang, 2013).
Electrosynthesis Applications : The electrosynthesis of poly(o-phenylenediamine) nanofiber with novel structure and properties has been explored. This includes the synthesis from the monomer o-phenylenediamine in various organic solvent media (Samanta, Roy, & Kar, 2017).
Corrosion Inhibition : The compounds o-phenylenediamine have been studied as inhibitors in the pickling of CuCd electrodeposits on copper, showing effective inhibition for short periods (Srivastava, Mukerjee, & Agarwal, 1979).
Supercapacitor Applications : o-Phenylenediamine has been used in the direct electrosynthesis of poly-o-phenylenediamine bulk materials for application in supercapacitors. The materials show good electrochemical stability and cycling stability (Wang, Zhang, Wang, Hu, & Wang, 2013).
Biomedical Sensor Development : o-Phenylenediamine has been utilized for glucose oxidase immobilization on Pt electrodes, leading to the development of a glucose sensor with high sensitivity and fast response time (Malitesta, Palmisano, Torsi, & Zambonin, 1990).
Eigenschaften
IUPAC Name |
(2-azaniumylphenyl)azanium;sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXGBOBXYFSAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[NH3+])[NH3+].[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Phenylenediammonium sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



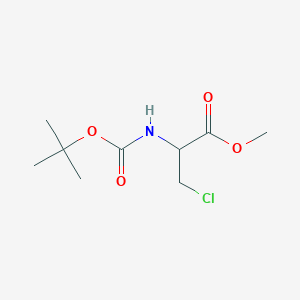


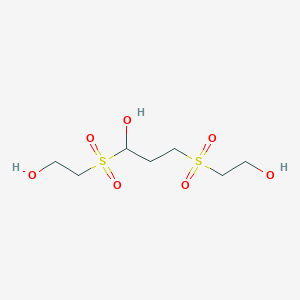
![Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B7887594.png)
